Fluvastatin (sodium monohydrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluvastatin (sodium monohydrate) is a synthetic lipid-lowering agent belonging to the statin class of medications. It is primarily used to reduce plasma cholesterol levels and prevent cardiovascular diseases such as myocardial infarction and stroke. Fluvastatin works by competitively inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, which plays a crucial role in cholesterol biosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluvastatin is synthesized through a series of chemical reactions involving the formation of an indole ring and subsequent functionalization. The key steps include:
Formation of the Indole Ring: The synthesis begins with the formation of the indole ring structure, which is achieved through a Fischer indole synthesis reaction.
Functionalization: The indole ring is then functionalized with various substituents, including a fluorophenyl group and a dihydroxyheptenoic acid side chain.
Final Steps:
Industrial Production Methods
Industrial production of fluvastatin involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: The synthesis is typically carried out in batch reactors, where each step is carefully controlled to maintain the desired reaction conditions.
Purification: The crude product is purified using techniques such as crystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Fluvastatin undergoes various chemical reactions, including:
Oxidation: Fluvastatin can be oxidized to form metabolites.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can occur at specific positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of fluvastatin, which may have different pharmacological properties .
Scientific Research Applications
Fluvastatin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of statin synthesis and structure-activity relationships.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Extensively studied for its role in lowering cholesterol levels and preventing cardiovascular diseases.
Industry: Used in the development of lipid-lowering medications and formulations
Mechanism of Action
Fluvastatin exerts its effects by selectively and competitively inhibiting the hepatic enzyme HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, fluvastatin reduces the production of cholesterol in the liver, leading to lower plasma cholesterol levels. The molecular targets and pathways involved include the HMG-CoA reductase pathway and downstream effects on lipid metabolism .
Comparison with Similar Compounds
Fluvastatin is compared with other statins such as lovastatin, simvastatin, and atorvastatin. Key differences include:
Half-Life: Fluvastatin has a shorter half-life compared to other statins.
Metabolism: Fluvastatin is primarily metabolized by the enzyme CYP2C9, whereas other statins may be metabolized by different enzymes.
Protein Binding: Fluvastatin has extensive protein binding, which affects its pharmacokinetics.
CSF Penetration: Fluvastatin has minimal penetration into the cerebrospinal fluid compared to other statins .
Similar Compounds
- Lovastatin
- Simvastatin
- Atorvastatin
- Pravastatin
Fluvastatin’s unique properties, such as its synthetic origin and specific metabolic pathways, make it distinct from other statins .
Properties
CAS No. |
201541-53-9 |
---|---|
Molecular Formula |
C24H27FNNaO5 |
Molecular Weight |
451.5 g/mol |
IUPAC Name |
sodium;(E,3S,5R)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate;hydrate |
InChI |
InChI=1S/C24H26FNO4.Na.H2O/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);;1H2/q;+1;/p-1/b12-11+;;/t18-,19-;;/m0../s1 |
InChI Key |
KKEMYLLTGGQWCE-FFAWTJJMSA-M |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@@H](C[C@@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.O.[Na+] |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.